3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
Description
This compound is a but-2-enoic acid derivative featuring a hydrazone linkage to a 3-chloro-4-fluorophenyl group and a 4-methoxyphenoxy substituent. Its structure combines a conjugated enoic acid backbone with electron-withdrawing (chloro, fluorine) and electron-donating (methoxy) groups, which may influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
(E,4E)-3-chloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]-2-(4-methoxyphenoxy)but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN2O4/c1-25-11-3-5-12(6-4-11)26-16(17(23)24)14(19)9-21-22-10-2-7-15(20)13(18)8-10/h2-9,22H,1H3,(H,23,24)/b16-14+,21-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDTXOITXZVMDG-RVOBBTTLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=C(C=NNC2=CC(=C(C=C2)F)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O/C(=C(\C=N\NC2=CC(=C(C=C2)F)Cl)/Cl)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxyphenol under specific conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, including hydrazonation and condensation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure suggests potential applications in drug design, particularly in the development of:
- Anticancer Agents : Due to its hydrazone moiety, it may exhibit cytotoxic properties against cancer cells.
- Antimicrobial Compounds : The halogenated structure could enhance activity against various pathogens.
Research indicates that compounds with similar structures have shown promising results in inhibiting tumor growth and bacterial infections .
Agricultural Chemistry
The compound may also find applications as a pesticide or herbicide due to its unique chemical properties that can disrupt biological pathways in pests or weeds. The incorporation of multiple halogen atoms can increase the efficacy and stability of agrochemicals under various environmental conditions .
Case Studies
- Anticancer Activity : A study investigated a series of hydrazone derivatives, including those similar to our compound, which demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Research on halogenated compounds has shown that they possess enhanced antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of fluorine in the structure often correlates with increased potency against resistant strains .
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Structural and Molecular Properties
Key Comparisons:
Backbone Variations: The target compound’s but-2-enoic acid backbone distinguishes it from SC99’s propanenitrile and the acetamide/ester derivatives . The enoic acid group may enhance hydrogen-bonding capacity compared to esters or nitriles.
The 4-methoxyphenoxy group in the target compound and N-(3-chloro-4-fluorophenyl)acetamide may improve solubility compared to non-polar analogs like the dichloro derivative .
Chloro/Fluorine Substitution: Electron-withdrawing Cl/F groups enhance electrophilicity, which may correlate with cytotoxicity or enzyme inhibition .
Biological Relevance: SC99 and its analogs demonstrate anticancer activity via STAT3 pathway inhibition, suggesting that the target compound’s structural similarities (e.g., hydrazone, chlorophenyl groups) may confer analogous biological effects .
Biological Activity
3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid, also known by its CAS number 219929-44-9, is a synthetic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A chloro and fluoro substituent on the phenyl ring.
- A hydrazone linkage which is significant for its biological activity.
- An alkene moiety that may influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways:
-
Antimicrobial Activity
- Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. The presence of halogen atoms (chlorine and fluorine) enhances the lipophilicity and membrane permeability, potentially leading to increased antimicrobial efficacy.
-
Antioxidant Properties
- The compound's structure suggests potential antioxidant activity, which can be attributed to the presence of phenolic groups. Antioxidants are crucial in mitigating oxidative stress in biological systems.
-
Anti-inflammatory Effects
- Similar derivatives have been noted for their anti-inflammatory properties. The hydrazone group may interact with inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with hydrazone linkages have been shown to inhibit enzymes involved in inflammation and microbial growth.
- Interaction with Cellular Receptors : The structural components may allow for binding to various receptors, modulating cellular responses.
Case Studies
Several studies have investigated the biological effects of related compounds:
-
Antibacterial Activity Study
- A study examining structurally similar compounds found significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the range of 50–100 µg/mL, suggesting potent antibacterial properties.
-
Antioxidant Activity Assessment
- Research utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that derivatives exhibited up to 70% scavenging activity at concentrations of 100 µg/mL, indicating strong antioxidant potential.
-
Anti-inflammatory Research
- In vivo models showed that compounds similar to this hydrazone effectively reduced edema in rat paw models induced by carrageenan, demonstrating anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
